molecular formula C18H22N6O2 B11705216 Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B11705216
M. Wt: 354.4 g/mol
InChI Key: DMTROXZKYPIMCX-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C18H22N6O2 and a molecular weight of 354.415 g/mol . This compound is part of a class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of benzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone include other hydrazones and purine derivatives. Some examples are:

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C18H22N6O2/c1-12(2)9-10-24-14-15(23(3)18(26)21-16(14)25)20-17(24)22-19-11-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,25,26)/b19-11+

InChI Key

DMTROXZKYPIMCX-YBFXNURJSA-N

Isomeric SMILES

CC(C)CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.